Cas no 5181-23-7 (3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one)

3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one 化学的及び物理的性質
名前と識別子
-
- 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
-
- MDL: MFCD02570803
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB300546-500 mg |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, 90%; . |
5181-23-7 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
Key Organics Ltd | 6R-0061-5MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
TRC | P158405-25mg |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | 25mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901905-1g |
(2Z)-3-Phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one |
5181-23-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 6R-0061-10MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 6R-0061-5G |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 5g |
£3080.00 | 2023-09-08 | |
Key Organics Ltd | 6R-0061-1MG |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
A2B Chem LLC | AI73607-500mg |
(2Z)-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one |
5181-23-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
Ambeed | A927065-1g |
(2Z)-3-Phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one |
5181-23-7 | 90% | 1g |
$611.0 | 2024-04-18 | |
Key Organics Ltd | 6R-0061-0.5G |
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one |
5181-23-7 | >90% | 0.5g |
£385.00 | 2023-09-08 |
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
5. Book reviews
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-oneに関する追加情報
Recent Advances in the Study of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7)
In recent years, the compound 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound belongs to the class of thiazolone derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have highlighted the potential of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one as a promising scaffold for the development of novel therapeutic agents. Its unique structure, featuring a thiazolone core fused with a triazole ring, offers a versatile platform for chemical modifications to enhance its biological activity and selectivity.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported several methodologies for the synthesis of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, with a focus on improving yield and purity. For instance, a recent study demonstrated a one-pot synthesis approach using readily available starting materials, which significantly reduced the reaction time and improved the overall efficiency of the process. These advancements are crucial for scaling up production and facilitating further pharmacological evaluations.
In terms of biological activity, recent investigations have revealed that 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one exhibits potent inhibitory effects against a range of enzymes and receptors. Notably, it has shown promising activity against kinases involved in cancer progression, making it a potential candidate for anticancer drug development. Additionally, its antimicrobial properties have been explored, with studies indicating efficacy against both Gram-positive and Gram-negative bacteria. These findings underscore the compound's potential as a multifunctional therapeutic agent.
Further research has also delved into the mechanistic aspects of its biological activity. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its pharmacological effects, providing valuable insights for the design of more potent derivatives. Computational modeling and molecular docking studies have further elucidated its binding interactions with target proteins, offering a deeper understanding of its mode of action at the molecular level.
Despite these promising findings, challenges remain in the development of 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further optimization and preclinical studies. However, the compound's versatility and demonstrated biological activities make it a compelling subject for ongoing research in the field of medicinal chemistry.
In conclusion, 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS: 5181-23-7) represents a promising candidate for drug development, with recent studies highlighting its synthetic accessibility, diverse biological activities, and potential therapeutic applications. Continued research efforts are expected to further unravel its pharmacological potential and pave the way for its translation into clinical applications.
5181-23-7 (3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one) 関連製品
- 1807246-58-7(Methyl 4-cyano-2-ethyl-6-mercaptophenylacetate)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)
- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2199790-18-4(6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)
- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)
- 1291177-21-3(Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)
- 5955-74-8(3-methylbenzoyl cyanide)
